molecular formula C12H23F3N2O6S2 B12949572 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid

Cat. No.: B12949572
M. Wt: 412.5 g/mol
InChI Key: ZINDFITWOKNDOL-UHFFFAOYSA-N
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Description

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the imidazolidinone core. This core can be synthesized through the reaction of butylamine with glyoxal, followed by cyclization. The trifluoromethylsulfonyl group is then introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Triflidic acid: Known for its strong acidity and similar trifluoromethylsulfonyl group.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethylsulfonyl group and is used in similar synthetic applications.

Uniqueness

4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its imidazolidinone core and butane-1-sulfonic acid group differentiate it from other compounds with similar trifluoromethylsulfonyl groups.

Properties

Molecular Formula

C12H23F3N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[3-butyl-4-(trifluoromethylsulfonyloxy)imidazolidin-1-yl]butane-1-sulfonic acid

InChI

InChI=1S/C12H23F3N2O6S2/c1-2-3-7-17-10-16(6-4-5-8-24(18,19)20)9-11(17)23-25(21,22)12(13,14)15/h11H,2-10H2,1H3,(H,18,19,20)

InChI Key

ZINDFITWOKNDOL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(CC1OS(=O)(=O)C(F)(F)F)CCCCS(=O)(=O)O

Origin of Product

United States

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